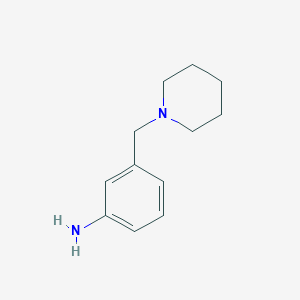

3-(Piperidin-1-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJNYLBEEMVJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424451 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93138-55-7 | |

| Record name | 3-(Piperidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Piperidinylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3-(Piperidin-1-ylmethyl)aniline: NMR, IR, and MS Analysis

Introduction

3-(Piperidin-1-ylmethyl)aniline is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and material science.[1][2] Its structure, which combines a primary aromatic amine with a tertiary aliphatic amine via a methylene bridge, offers multiple reaction sites for synthesizing complex molecular architectures. This compound is a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals.[1]

Given its significance, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Analytical Workflow

The structural integrity of a synthesized compound like this compound is not confirmed by a single technique but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle.

Caption: Molecular structure and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, moving them upfield (lower ppm). For this compound, we anticipate distinct regions for aromatic, aliphatic (piperidine and methylene), and amine protons.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis, but DMSO-d₆ can be useful for resolving N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Validation with D₂O: To confirm the N-H signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[3]

The spectrum is logically divided into signals from the aniline ring, the piperidine ring, the connecting methylene bridge, and the primary amine.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |

| Aromatic (C2-H) | ~6.9 - 7.2 | Triplet | 1H | This proton is ortho to the -CH₂ group and meta to the -NH₂ group. It will be split by its two neighbors. |

| Aromatic (C4,5,6-H) | ~6.5 - 6.8 | Multiplet | 3H | These protons are influenced by the strong electron-donating -NH₂ group, shifting them upfield. Their overlapping signals result in a complex multiplet.[4] |

| Amine (-NH₂) | ~3.6 (variable) | Broad Singlet | 2H | The chemical shift is concentration and solvent-dependent. The signal is often broad due to quadrupolar relaxation and chemical exchange. Confirmed by D₂O exchange.[3] |

| Methylene (-CH₂-) | ~3.4 - 3.5 | Singlet | 2H | These benzylic protons are adjacent to two nitrogen atoms but no protons, hence they appear as a sharp singlet. Deshielded by the aromatic ring. |

| Piperidine (α-H) | ~2.3 - 2.5 | Multiplet | 4H | Protons on carbons adjacent to the tertiary nitrogen (C2', C6'). These are the most deshielded protons in the piperidine ring. |

| Piperidine (β,γ-H) | ~1.4 - 1.6 | Multiplet | 6H | Protons on the remaining piperidine carbons (C3', C4', C5'). These signals typically overlap in a complex multiplet in the aliphatic region.[5] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. Aromatic carbons appear downfield (~110-150 ppm), while aliphatic carbons are found upfield (~20-60 ppm).

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-30 mg) may be required for faster acquisition.

-

Acquisition: Record a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. This ensures each unique carbon appears as a single line.

-

DEPT Analysis (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals. This is a self-validating method to assign carbon types correctly.

The molecule has 12 carbon atoms, but due to symmetry in the piperidine ring, fewer than 12 signals might be expected if ring conformation is rapid on the NMR timescale. However, subtle differences can still lead to distinct signals.

| Assignment | Predicted δ (ppm) | Rationale & Causality |

| Aromatic (C-NH₂) | ~147 - 149 | The carbon directly attached to the nitrogen of the aniline is significantly deshielded.[6] |

| Aromatic (C-CH₂) | ~138 - 140 | The ipso-carbon bearing the methylene-piperidine substituent. |

| Aromatic (CH) | ~129 - 130 | The aromatic CH carbon meta to the -NH₂ group. |

| Aromatic (CH) | ~113 - 118 | The aromatic CH carbons ortho and para to the electron-donating -NH₂ group are shielded and appear upfield.[6] |

| Methylene (-CH₂-) | ~62 - 64 | The benzylic carbon is deshielded by both the aromatic ring and the adjacent nitrogen. |

| Piperidine (α-C) | ~53 - 55 | Carbons adjacent to the tertiary nitrogen (C2', C6'). |

| Piperidine (β-C) | ~25 - 27 | Carbons beta to the tertiary nitrogen (C3', C5'). |

| Piperidine (γ-C) | ~23 - 25 | The carbon gamma to the tertiary nitrogen (C4').[7] |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty instrument (for ATR) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix absorptions.

-

Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum of this compound will be a composite of signals from the primary aromatic amine, the tertiary aliphatic amine, the aromatic ring, and aliphatic C-H bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Causality |

| N-H Stretch | 3450 - 3300 (two bands) | Medium | Characteristic of a primary amine (-NH₂). One band for asymmetric stretch, one for symmetric stretch.[3][8][9] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching vibrations of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2950 - 2800 | Strong | Stretching vibrations of C-H bonds in the piperidine ring and methylene bridge. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Bending vibration of the primary -NH₂ group.[8][9] |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | Medium | Skeletal vibrations of the benzene ring. |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | The stretching vibration of the C-N bond of the aniline moiety is characteristically strong.[3][8] |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium-Weak | C-N bond stretching of the tertiary amine (piperidine). |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these strong bands can help confirm the meta-substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information based on fragmentation patterns. For a molecule like this, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the nitrogens are easily protonated.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. The molecular weight of C₁₂H₁₈N₂ is 190.29.[1][10]

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 191.3) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum. This provides definitive structural information.

The most labile bond in the protonated molecule is the benzylic C-N bond. Its cleavage is a dominant fragmentation pathway for benzylamines.[11][12]

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

| m/z | Proposed Fragment Ion | Formula | Formation Mechanism |

| 191.15 | [M+H]⁺ (Molecular Ion) | [C₁₂H₁₉N₂]⁺ | Protonation of the parent molecule. |

| 106.07 | Aminobenzyl cation | [C₇H₈N]⁺ | α-cleavage: Heterolytic cleavage of the benzylic C-N bond, with the charge retained on the aminobenzyl fragment. This is a very common and expected fragmentation.[11][13] |

| 98.10 | Piperidinomethyl cation | [C₆H₁₂N]⁺ | α-cleavage: Heterolytic cleavage of the benzylic C-N bond, with the charge retained on the piperidinomethyl fragment. |

| 91.05 | Tropylium ion | [C₇H₇]⁺ | Loss of ammonia (NH₃) from the m/z 106 fragment, followed by rearrangement to the stable tropylium ion. |

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (primary amine, aromatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide establishes a validated, multi-faceted analytical protocol, ensuring high confidence in the identity and purity of the target compound, a critical requirement for its application in pharmaceutical and materials research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-[(3-Methylpiperidin-1-yl)methyl]aniline | 919018-27-2 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. yeditepejhs.org [yeditepejhs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. scbt.com [scbt.com]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 3-(Piperidin-1-ylmethyl)aniline

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Piperidin-1-ylmethyl)aniline

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. This compound is one such compound. Its unique architecture, combining a primary aromatic amine, a tertiary aliphatic amine within a piperidine ring, and a flexible methylene linker, provides a rich platform for chemical exploration. This guide offers an in-depth analysis of its chemical properties, reactivity, and practical applications, tailored for researchers, scientists, and professionals in drug development and material science. We will move beyond a simple recitation of facts to explore the causal relationships that govern its behavior, providing field-proven insights into its synthesis and handling.

Core Physicochemical and Structural Characteristics

This compound is a bifunctional organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its structure is defined by an aniline ring substituted at the meta-position with a piperidin-1-ylmethyl group. This arrangement imparts a unique combination of electronic and steric properties that dictate its reactivity.

| Property | Value | Source |

| CAS Number | 93138-55-7 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][3] |

| Molecular Weight | 190.29 g/mol | [1][3] |

| Appearance | Tan to yellow crystalline powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage | Store at 0-8°C | [1] |

The presence of two nitrogen atoms with different chemical environments—a nucleophilic primary aromatic amine and a basic tertiary aliphatic amine—makes this molecule a highly versatile intermediate.[1][2] The piperidine ring enhances its solubility in various organic solvents and contributes to its potential as a scaffold for biologically active compounds.[1]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through a Mannich-type reaction or reductive amination, both of which are robust and scalable methods in organic synthesis.[4][5][6][7][8] Reductive amination, in particular, offers a direct and high-yielding pathway.

Recommended Synthetic Protocol: Reductive Amination

This protocol details the synthesis from 3-aminobenzaldehyde and piperidine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Unlike harsher reagents, STAB is selective for the iminium intermediate, preventing the unwanted reduction of the starting aldehyde and minimizing side reactions.[9]

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add piperidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram: Synthetic Workflow

Caption: Reductive amination workflow for synthesizing this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, a singlet for the methylene bridge (-CH₂-), and multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR will display distinct peaks for the aromatic carbons, the methylene carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.

Chemical Reactivity: A Tale of Two Nitrogens

The reactivity of this compound is dominated by its two distinct nitrogen centers and the activated aromatic ring. This dual functionality allows for selective and sequential modifications, making it a powerful synthetic intermediate.

Reactions at the Primary Aromatic Amine (-NH₂)

The aniline moiety is a potent nucleophile and the primary site for many electrophilic reactions.

-

Acylation/Sulfonylation: The -NH₂ group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides. This is a common first step in many synthetic sequences to protect the amine or to introduce new functional groups.

-

Alkylation: While direct N-alkylation can be challenging to control, it is achievable under specific conditions. This reaction is fundamental in the synthesis of more complex drug candidates.[10]

-

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X).

Diagram: Key Reaction at the Aniline Moiety

Caption: N-Acylation of the primary aromatic amine.

Reactions Involving the Tertiary Piperidine Nitrogen

The nitrogen within the piperidine ring is a tertiary aliphatic amine, making it significantly more basic than the aromatic amine.

-

Salt Formation: It readily reacts with acids to form ammonium salts, a property often used to improve the aqueous solubility and crystalline nature of derivatives.

-

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts, although this is generally less common in drug synthesis unless a permanent positive charge is desired.

Electrophilic Aromatic Substitution

The aniline -NH₂ group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The piperidinomethyl group is also an ortho, para-director, albeit weaker. Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group (C2, C4, and C6 positions), enabling reactions like halogenation, nitration, and Friedel-Crafts reactions on the benzene ring.

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile intermediate for creating high-value molecules.

-

Pharmaceutical Development: This compound is a key building block for synthesizing pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1] The piperidine motif is a common scaffold in many drugs, and the aniline group provides a convenient handle for further chemical modification.[2] Derivatives have been investigated as potent ligands for various biological targets, including inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) and PI3Kδ.[11][12]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, it serves as an intermediate in the production of agrochemicals, where it can enhance the efficacy of herbicides and pesticides.[1] In material science, it can be incorporated into polymer formulations to improve mechanical properties and durability.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13][14][15]

-

Respiratory Irritation: May cause respiratory irritation.[13][15]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin, eyes, and clothing.[16][17] Wash hands thoroughly after handling.[16]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerated temperatures (0-8°C).[1][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space. Its dual amine functionality, coupled with an activated aromatic system, provides a predictable yet highly adaptable platform for synthetic chemists. By understanding the nuances of its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this powerful building block to accelerate innovation in drug discovery, agrochemistry, and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-[(3-Methylpiperidin-1-yl)methyl]aniline | 919018-27-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oarjbp.com [oarjbp.com]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. html.rhhz.net [html.rhhz.net]

- 12. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-(piperidin-1-yl)aniline | 27969-75-1 [sigmaaldrich.com]

- 15. aaronchem.com [aaronchem.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Probing the Neuromodulatory Potential of 3-(Piperidin-1-ylmethyl)aniline: A Mechanistic Whitepaper

Abstract

3-(Piperidin-1-ylmethyl)aniline is a synthetic molecule featuring a piperidine ring linked to an aniline moiety. While it is recognized as a versatile building block in the synthesis of compounds targeting neurological disorders, a detailed public record of its specific mechanism of action in neurological models is not extensively available[1]. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential neurological effects of this compound. By examining the well-established pharmacological activities of its core structural components—the piperidine and aniline moieties—we will propose and detail methodologies for exploring three primary, plausible mechanisms of action: modulation of sigma receptors, inhibition of monoamine oxidases, and interaction with monoamine transporters. This document will serve as an in-depth, hypothesis-driven guide, complete with experimental protocols and data presentation frameworks, to facilitate a thorough investigation into the neuropharmacological profile of this compound.

Introduction: Deconstructing the Therapeutic Potential

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals with diverse therapeutic applications[2][3][4][5]. Its prevalence in centrally acting agents suggests that it imparts favorable properties for blood-brain barrier penetration and interaction with neurological targets[2][3]. The aniline group, also a common pharmacophore, is known to be a precursor for various bioactive molecules, including those with monoamine oxidase inhibitory properties[1][6].

Given the absence of direct, in-depth studies on this compound, this guide will proceed by dissecting its structure to infer and explore its most probable neurological mechanisms of action. This approach allows for a structured and scientifically rigorous investigation, moving from broad hypotheses to specific, testable experimental questions.

Hypothesized Mechanism of Action I: Sigma Receptor Modulation

The sigma receptors, comprising at least two subtypes (σ1 and σ2), are enigmatic proteins that are not classical neurotransmitter receptors but are implicated in a wide range of cellular functions and are targets for various psychotropic drugs. Many piperidine-containing compounds exhibit high affinity for sigma receptors, making this a primary avenue of investigation for this compound[7][8][9][10][11].

The Role of Sigma Receptors in Neuro-Cognitive Function

The σ1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating intracellular calcium signaling, ion channel function, and neuronal plasticity. Its modulation has been linked to potential therapeutic effects in neurodegenerative diseases, psychiatric disorders, and pain[7][9].

Caption: Hypothetical Sigma-1 Receptor Signaling Pathway for this compound.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for σ1 and σ2 receptors.

Objective: To quantify the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Materials:

-

Test Compound: this compound

-

Radioligands:

-

For σ1: [³H]-(+)-pentazocine

-

For σ2: [³H]-ditolylguanidine (DTG) in the presence of unlabeled (+)-pentazocine to block σ1 sites.

-

-

Membrane Preparations: Rat or guinea pig brain homogenates.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Scintillation Vials and Cocktail.

-

Filtration Apparatus with glass fiber filters.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Data Presentation

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| This compound | Experimental Value | Experimental Value |

| Haloperidol (Reference) | 3.5 | 4.2 |

| (+)-Pentazocine (Reference) | 2.8 | >10,000 |

Hypothesized Mechanism of Action II: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease[12][13]. Aniline derivatives have been reported to possess MAO inhibitory activity[1][6].

The Role of MAO in Neurotransmitter Metabolism

MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. The inhibition of these enzymes can have profound effects on mood, cognition, and motor control.

Caption: Experimental Workflow for MAO Inhibition Assay.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Materials:

-

Test Compound: this compound

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine.

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors.

-

In the microplate, add the assay buffer, enzyme (MAO-A or MAO-B), and the test compound or reference inhibitor.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, kynuramine.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and an emission of ~405 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical Data Presentation

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Clorgyline (Reference) | 0.008 | 5.2 |

| Selegiline (Reference) | 9.8 | 0.015 |

Hypothesized Mechanism of Action III: Monoamine Transporter Inhibition

The reuptake of monoamines from the synaptic cleft is mediated by specific transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters prolongs the action of neurotransmitters and is a key mechanism for many antidepressant and psychostimulant drugs. Piperidine-based ligands have been shown to inhibit monoamine reuptake[14].

The Role of Monoamine Transporters in Synaptic Transmission

By clearing neurotransmitters from the synapse, these transporters play a critical role in regulating the duration and intensity of neuronal signaling. Their inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol details a cell-based assay to measure the inhibition of dopamine, serotonin, and norepinephrine uptake by this compound.

Objective: To determine the IC50 values of the test compound for DAT, SERT, and NET.

Materials:

-

Test Compound: this compound

-

Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled Neurotransmitters: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.

-

Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Scintillation Counter and Vials.

Procedure:

-

Culture the transfected HEK293 cells in 96-well plates.

-

Prepare serial dilutions of this compound and reference inhibitors.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or reference inhibitor for 15 minutes at room temperature.

-

Add the respective radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Quantify the radioactivity to determine the amount of neurotransmitter taken up by the cells.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Hypothetical Data Presentation

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| GBR 12909 (Reference) | 5.0 | >10,000 | >10,000 |

| Fluoxetine (Reference) | 150 | 1.0 | 200 |

| Desipramine (Reference) | 2000 | 25 | 0.8 |

Conclusion and Future Directions

This technical guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound in neurological models. By focusing on the well-documented activities of its constituent piperidine and aniline moieties, we have proposed three primary potential mechanisms: sigma receptor modulation, monoamine oxidase inhibition, and monoamine transporter inhibition. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these possibilities.

The true neuropharmacological profile of this compound will likely be a composite of these or other unforeseen activities. The data generated from the proposed studies will be crucial in building a comprehensive understanding of this compound's potential as a neuromodulatory agent and will guide its future development as a therapeutic candidate. It is imperative that these in vitro findings are eventually validated in in vivo models to assess the compound's behavioral effects and therapeutic potential in the context of a whole organism.

References

- 1. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 10. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the 3-(Piperidin-1-ylmethyl)aniline Scaffold

An In-depth Technical Guide to Early-Stage Research on 3-(Piperidin-1-ylmethyl)aniline Derivatives

In the landscape of medicinal chemistry, the convergence of privileged structures often signals a fertile ground for discovery. The this compound scaffold is a prime example, marrying the versatile aniline core with the ubiquitous piperidine moiety. The aniline portion is a cornerstone in pharmaceuticals, forming the basis for everything from kinase inhibitors to antimicrobial agents.[1] The piperidine ring, a saturated heterocycle, is one of the most prevalent fragments in approved drugs, valued for its ability to modulate physicochemical properties like solubility and basicity, and to serve as a rigid scaffold for orienting substituents into three-dimensional space to interact with biological targets.[2][3]

This guide, intended for researchers and drug development professionals, provides a technical framework for the early-stage exploration of this promising chemical class. We will navigate the critical path from initial synthesis and characterization to preliminary biological evaluation and liability assessment, grounding our discussion in the principles of modern drug discovery. Our approach emphasizes not just the "how" but the "why," providing the causal logic behind experimental choices to foster a robust and self-validating research program.

Part 1: Synthesis and Chemical Space Exploration

The initial phase of any discovery program is the synthesis of a chemically diverse library of compounds to enable robust Structure-Activity Relationship (SAR) studies.[4] The this compound core is readily accessible, with the primary challenge lying in the strategic introduction of diversity.

Core Scaffold Synthesis: The Mannich Reaction

A highly efficient and atom-economical route to the core structure is the Mannich reaction, a three-component condensation of a non-enolizable aldehyde (formaldehyde), a primary or secondary amine (piperidine), and a compound containing an active hydrogen atom (aniline).

Reaction Rationale: This reaction is chosen for its operational simplicity, high yields, and the ready availability of starting materials. It allows for the direct and robust formation of the critical C-N and C-C bonds in a single pot.

Caption: Mannich reaction pathway for core scaffold synthesis.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add piperidine (1.0 eq.).

-

Mannich Reagent Formation: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq.) to the piperidine while stirring. Stir for 20 minutes at 0 °C.

-

Reaction with Aniline: To this mixture, add aniline (1.2 eq.) dissolved in ethanol.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Library Development: Introducing Diversity

To explore the chemical space, modifications can be introduced at three key positions:

-

Position R¹ (Aniline Ring): Substitution on the aniline ring is critical for modulating electronic properties and providing vectors for target interaction. This is achieved by using commercially available substituted anilines in the Mannich reaction.

-

Position R² (Piperidine Ring): Using substituted piperidines (e.g., 4-methylpiperidine) can probe steric pockets in the target binding site and alter the compound's pKa.[5][6]

-

Position R³ (Aniline Nitrogen): The aniline nitrogen can be acylated, alkylated, or used in cross-coupling reactions post-synthesis to further expand the library.

Caption: Key diversification points on the scaffold.

Part 2: Physicochemical and Structural Characterization

Unambiguous characterization of each synthesized derivative is paramount to ensure that any observed biological activity is attributable to the correct, pure compound. A multi-technique approach is required.[7]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 85984-37-8|3-Methyl-4-(piperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Piperidin-1-ylmethyl)aniline

Abstract: This guide provides an in-depth framework for the comprehensive physicochemical characterization of 3-(Piperidin-1-ylmethyl)aniline (CAS No. 93138-55-7), a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical methodologies for a robust analysis. We will explore the compound's structural elucidation, purity assessment, and thermal properties through a multi-technique approach, including spectroscopy, chromatography, and thermal analysis. The causality behind experimental choices is explained to ensure a deep understanding of the characterization workflow, establishing a self-validating system for analysis.

Introduction and Strategic Importance

This compound is an aromatic amine distinguished by a piperidine ring, a structural feature that enhances its reactivity and solubility.[1] This compound serves as a critical building block and key intermediate in several high-value sectors. In the pharmaceutical industry, it is instrumental in the development of novel drug candidates, particularly those targeting neurological and psychiatric disorders.[1] Its unique structure allows for diverse chemical modifications, enabling the synthesis of molecules with potentially improved efficacy and reduced side effects.[1] Beyond pharmaceuticals, it is a valuable intermediate in the production of advanced agrochemicals and specialty polymers in material science.[1]

Given its role as a foundational precursor, a thorough and precise characterization of its physicochemical properties is not merely a quality control measure but a fundamental necessity. The identity, purity, and stability of this starting material directly influence the yield, impurity profile, and ultimate viability of the final product. This guide establishes a comprehensive analytical workflow to ensure the material meets the stringent specifications required for research and development.

Chemical Identity and Structural Framework

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

References

A Technical Guide to the Biological Screening of Novel 3-(Piperidin-1-ylmethyl)aniline Analogues

Introduction: The Therapeutic Potential of the 3-(Piperidin-1-ylmethyl)aniline Scaffold

The confluence of an aniline core and a piperidine moiety within a single molecular architecture presents a compelling starting point for the discovery of novel therapeutic agents. The this compound scaffold, in particular, offers a unique three-dimensional structure and physicochemical properties that make it a privileged scaffold in medicinal chemistry. The piperidine ring can enhance aqueous solubility and metabolic stability, while the aniline component provides a versatile handle for synthetic modification and crucial interactions with biological targets.[1]

Aniline derivatives are well-represented in oncology, notably as kinase inhibitors that modulate critical signaling pathways involved in cancer cell proliferation and survival.[2] Given the structural alerts associated with the aniline motif, a thorough and systematic biological screening is paramount to identify potent and selective analogues with favorable safety profiles. This guide provides a comprehensive framework for the biological evaluation of novel this compound analogues, from initial cytotoxicity screening to target deconvolution and preliminary ADMET profiling.

Part 1: The Strategic Screening Cascade

A hierarchical screening approach is essential for the efficient and cost-effective evaluation of a library of novel analogues. This cascade is designed to first identify compounds with general cytotoxic activity against cancer cells, followed by more focused assays to elucidate their mechanism of action and assess their drug-like properties.

References

The Structure-Activity Relationship of 3-(Piperidin-1-ylmethyl)aniline: A Technical Guide to Unlocking its Therapeutic Potential

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and capacity to orient substituents in precise spatial arrangements make it a cornerstone of drug design. When coupled with an aniline moiety, as in 3-(Piperidin-1-ylmethyl)aniline, the resulting scaffold presents a versatile platform for exploring a wide range of biological targets. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[2][3] This technical guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of this compound, offering a roadmap for researchers and drug development professionals to navigate the synthesis, biological evaluation, and optimization of this promising chemical series. While extensive SAR data for this specific molecule is not yet broadly published, this guide synthesizes insights from structurally related compounds to propose a logical and scientifically rigorous approach to its exploration.

Part 1: Strategic Synthesis of an Analog Library

A systematic exploration of the SAR of this compound necessitates the creation of a diverse chemical library. The synthetic strategy should allow for facile modification of three key regions of the molecule: the aniline ring, the piperidine ring, and the methylene linker.

Core Synthesis and Key Analogs

The core structure of this compound and its analogs can be reliably synthesized through reductive amination of 3-aminobenzaldehyde with piperidine, followed by reduction of the resulting imine. A more versatile approach involves the reaction of 3-aminobenzyl halide with piperidine. To build a comprehensive library, the following modifications are proposed:

-

Aniline Ring Substitutions: Introduction of various substituents on the aniline ring can probe the effects of electronics and sterics on biological activity. This can be achieved by starting with appropriately substituted anilines.

-

Piperidine Ring Modifications: Altering the piperidine ring can explore the impact of size, conformation, and hydrogen bonding potential. This can be accomplished by using substituted piperidines in the initial coupling reaction.

-

Methylene Linker Analogs: While less common, modifications to the methylene linker, such as the introduction of a methyl group, can provide insights into the optimal spatial relationship between the two rings.

A proposed synthetic workflow for generating a focused library of analogs is depicted below:

Figure 1: A generalized synthetic workflow for the generation of a this compound analog library.

Experimental Protocol: Reductive Amination for Analog Synthesis

-

Imine Formation: To a solution of the substituted 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added the desired substituted piperidine (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours.

-

Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Part 2: A Multi-faceted Approach to Biological Evaluation

Given the diverse pharmacological profiles of piperidine-containing compounds, a tiered screening approach is recommended to efficiently identify the biological activities of the synthesized analogs.[1]

Initial High-Throughput Screening (HTS)

A broad initial screen against a panel of common drug targets can provide a preliminary assessment of the library's activity. This may include:

-

Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a focus on central nervous system (CNS) targets such as serotonin and dopamine receptors, given the known neurological activity of related compounds.[4][5][6]

-

Enzyme Inhibition Assays: A selection of enzymes relevant to various disease areas, such as kinases, proteases, and metabolic enzymes.

-

Antimicrobial Assays: Evaluation against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[1]

-

Cytotoxicity Assays: Assessment of general cytotoxicity against a panel of cancer cell lines and a normal cell line to determine a preliminary therapeutic index.[7]

The following diagram illustrates a logical workflow for the biological evaluation of the analog library:

Figure 2: A workflow for the biological evaluation and SAR analysis of the this compound library.

Secondary and Confirmatory Assays

"Hits" identified in the primary screen should be subjected to more rigorous secondary assays to confirm their activity and determine their potency. This includes generating dose-response curves to determine IC50 or EC50 values. For compounds showing promising activity against a specific target, further mechanistic studies may be warranted.

Part 3: Deciphering the Structure-Activity Relationship (SAR)

The data generated from the biological evaluation of the analog library will form the basis of the SAR analysis. The goal is to understand how specific structural modifications influence biological activity. While the exact SAR for this compound is yet to be established, we can hypothesize potential trends based on known medicinal chemistry principles.

Hypothetical SAR Trends

The following table outlines potential SAR trends for the this compound scaffold. These are hypothetical and would need to be validated through experimental data.

| Modification Site | Substitution | Hypothesized Effect on Activity | Rationale |

| Aniline Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance activity for targets where a lower pKa of the aniline is favorable. | Alters the electronic properties of the aromatic ring, potentially influencing binding interactions. |

| Electron-donating groups (e.g., -OCH3, -CH3) | May increase activity for targets where electron density is important for binding. | Modifies the electron density of the aniline ring and can influence metabolic stability. | |

| Bulky substituents | May decrease activity due to steric hindrance, or increase selectivity. | Can probe the size and shape of the binding pocket. | |

| Piperidine Ring | Small alkyl groups (e.g., 3-methyl) | May enhance lipophilicity and cell permeability. Could introduce a chiral center, leading to stereospecific interactions. | Can explore hydrophobic pockets and introduce stereochemical constraints. |

| Polar groups (e.g., 4-hydroxy) | May increase aqueous solubility and introduce hydrogen bonding interactions. | Can improve pharmacokinetic properties and form specific interactions with the target. | |

| Methylene Linker | Alkyl substitution (e.g., α-methyl) | May restrict conformational flexibility, potentially locking the molecule in a more active conformation. | Can provide insights into the optimal spatial arrangement of the two ring systems. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic and scientifically grounded approach to exploring its SAR. Through the strategic design and synthesis of a focused analog library, coupled with a multi-tiered biological evaluation strategy, researchers can unlock the full potential of this versatile chemical entity. Future work should focus on the lead optimization of promising "hits," including the evaluation of their pharmacokinetic and toxicological profiles, to advance them towards clinical development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 3-(Piperidin-1-ylmethyl)aniline Receptor Binding

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 3-(Piperidin-1-ylmethyl)aniline, a versatile aromatic amine scaffold with potential applications in pharmaceutical development.[1] Recognizing the critical role of computational methods in modern drug discovery, this document details a structured, multi-stage approach to elucidate its potential receptor interactions. We move from broad, predictive target identification to atomic-level characterization of binding poses and stability. The methodologies described herein, including molecular docking and molecular dynamics simulations, are presented with a focus on scientific causality and self-validating protocols. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to accelerate the characterization of novel chemical entities.

Section 1: Introduction to this compound and the Rationale for In Silico Investigation

Chemical Properties and Potential Therapeutic Relevance

This compound is a small organic molecule (PubChem CID: 7127806) featuring an aniline core linked to a piperidine ring via a methylene bridge.[2] This structural motif is significant; the aniline group provides a key aromatic system capable of various intermolecular interactions, while the piperidine ring enhances solubility and introduces a flexible, saturated heterocyclic system.[1] Such scaffolds are common in medicinal chemistry and have been implicated in compounds targeting a range of biological systems, including neurological and psychiatric disorders.[1] The inherent structural features suggest a high potential for interaction with biological macromolecules, making it a compelling candidate for further investigation.

The Imperative for Computational Modeling

Before committing significant resources to chemical synthesis and biological screening, in silico modeling offers a rapid, cost-effective, and powerful avenue to generate testable hypotheses about a compound's mechanism of action.[3][4] Computational techniques allow us to simulate molecular interactions at an atomic level, predicting how a ligand like this compound might bind to a protein target.[5] This process, central to structure-based drug design, helps prioritize potential targets, refine chemical structures for better efficacy, and understand potential off-target effects.[4][6]

Objectives of this Guide

This document serves as a roadmap for the virtual screening and binding characterization of this compound. The core objectives are:

-

To outline a systematic process for identifying and prioritizing potential protein targets.

-

To provide detailed, step-by-step protocols for preparing both the ligand and receptor for simulation.

-

To describe the execution and interpretation of molecular docking to predict binding poses.

-

To explain the use of molecular dynamics to assess the stability and dynamics of the predicted ligand-receptor complex.

-

To introduce advanced concepts like pharmacophore modeling for broader lead discovery.

Section 2: Target Identification and Validation

The first critical step is to identify which proteins this compound is most likely to bind to. This narrows the vast human proteome to a manageable set of high-probability targets.

Cheminformatics-Based Target Prediction

Ligand-based virtual screening methods leverage the principle that structurally similar molecules often share similar biological targets.[6] Several online tools can predict targets by comparing our query molecule to databases of known ligands.

Recommended Protocol: Target Prediction with SwissTargetPrediction

-

Obtain Ligand Structure: Secure the 2D structure of this compound, for instance, by its SMILES string (C1CCN(CC1)CC2=CC=CC(=C2)N), available from databases like PubChem.[2]

-

Access the Server: Navigate to the SwissTargetPrediction web server.

-

Submit Query: Paste the SMILES string into the query box and select the correct organism (e.g., Homo sapiens).

-

Analyze Results: The server will return a list of potential protein targets, ranked by probability. Pay close attention to the target classes (e.g., GPCRs, kinases, enzymes) that are most represented.

Literature Review and Systems Biology

While computational predictions are powerful, they must be contextualized with existing biological knowledge. A thorough literature search for compounds with similar scaffolds (e.g., aniline derivatives, piperidine-containing compounds) can reveal established target families.[7] Databases such as BindingDB can be queried for structurally related compounds to identify experimentally validated targets.

Prioritizing Targets for In-Depth Modeling

From the combined list of predicted and literature-derived targets, select the top 3-5 candidates for detailed modeling. Prioritization should be based on:

-

Prediction Confidence: The probability score from prediction servers.

-

Therapeutic Relevance: The involvement of the target in disease pathways of interest.

-

Structural Availability: The existence of high-quality 3D structures in the Protein Data Bank (PDB).[8][9][10]

Section 3: Core Methodologies: Preparing the Digital Experiment

Garbage in, garbage out. The quality of any simulation is entirely dependent on the careful preparation of the input structures.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial 2D structure of the ligand must be converted into a realistic, low-energy 3D conformation. This is a crucial step, as an energetically unstable starting pose can lead to inaccurate docking results.[11][12]

Step-by-Step Ligand Preparation Protocol

-

Generate 3D Coordinates: Use a tool like Open Babel or Avogadro to convert the 2D SMILES string into an initial 3D structure.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for charge calculations and hydrogen bonding.

-

Assign Protonation State: Determine the likely protonation state at a physiological pH (e.g., 7.4). The aniline and piperidine nitrogens are key sites to consider.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF).[11][13][14] This process optimizes bond lengths and angles to find a low-energy, stable conformation.[12][13]

-

Save in Correct Format: Save the final prepared ligand structure in a .mol2 or .pdbqt format, which includes atomic coordinates and partial charges required by docking software.

Receptor Structure Preparation

A clean, well-prepared receptor structure is equally vital. Crystal structures from the PDB often contain non-essential molecules and may be missing atoms.[15][16]

Step-by-Step Receptor Preparation Protocol

-

Download from PDB: Obtain the PDB file for your chosen target receptor from the RCSB PDB database.[8]

-

Remove Non-Essential Molecules: Using a molecular visualization tool like UCSF ChimeraX or Biovia Discovery Studio, delete all water molecules, co-factors, ions, and any co-crystallized ligands not relevant to the binding site of interest.[15][16][17]

-

Handle Multiple Chains: If the PDB file contains a multimer but the biological unit is a monomer, remove the extraneous chains.[16]

-

Model Missing Residues/Loops: Check for gaps in the protein sequence. If missing loops are in or near the binding site, they should be modeled using tools like SWISS-MODEL.[18]

-

Add Hydrogens and Assign Charges: Add hydrogen atoms, optimizing the hydrogen-bonding network. Assign atomic partial charges using a force field like AMBER or CHARMM.[16]

-

Define the Binding Site: Identify the coordinates of the binding pocket. This can be inferred from the position of a co-crystallized ligand or predicted using binding site identification tools like CASTp or SiteHound.[19]

-

Save as PDBQT: For use with AutoDock Vina, save the prepared receptor in the .pdbqt format.

Section 4: Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor, forming a stable complex.[3][5] The process involves sampling many possible conformations and scoring them to estimate binding affinity.[5][6]

The Theory Behind Docking Algorithms

Software like AutoDock Vina uses stochastic search algorithms (e.g., a Lamarckian Genetic Algorithm) to explore the ligand's conformational space within the defined binding site.[20] A scoring function then estimates the free energy of binding for each pose. Lower scores typically indicate more favorable binding.[6]

Step-by-Step Docking Protocol using AutoDock Vina

-

Prepare Input Files: You will need your prepared ligand (ligand.pdbqt) and receptor (receptor.pdbqt).

-

Define the Search Space (Grid Box): Create a configuration file (conf.txt) that specifies the center and dimensions of the grid box. This box should encompass the entire binding site.

-

Run Vina: Execute the Vina program from the command line: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

-

Analyze Output: Vina will generate a log.txt file with the binding affinity scores (in kcal/mol) for the top predicted poses and an output.pdbqt file containing the 3D coordinates of these poses.

Interpreting Docking Results

-

Binding Affinity: The top-ranked pose is the one with the lowest binding energy. A more negative value suggests a stronger predicted interaction.

-

Pose Clustering: Vina provides multiple binding modes. Analyze the top few poses. If they cluster in a similar location with a similar orientation, it increases confidence in the prediction.

-

Interaction Analysis: Visualize the top-ranked pose in a molecular viewer. Examine the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between this compound and the receptor's amino acid residues.

Data Presentation: Example Docking Scores

Summarizing results in a table allows for clear comparison, especially when screening against multiple targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -8.5 | ASP114, SER193, PHE390 |

| Serotonin 5-HT2A Receptor | 6A93 | -9.1 | ASP155, TRP336, PHE340 |

| Acetylcholinesterase | 4EY7 | -7.9 | TRP86, TYR337, PHE338 |

Table 1: Hypothetical docking results for this compound against a panel of neurological targets.

Section 5: Molecular Dynamics (MD) Simulation: Assessing Binding Stability

Rationale: Why Docking is Not Enough

Molecular docking provides a static snapshot of binding.[20] However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment (water, ions).[21]

Step-by-Step MD Simulation Protocol using GROMACS

This protocol provides a high-level overview of a typical workflow using the GROMACS package.[21][22]

-

System Preparation:

-

Combine Complex: Merge the coordinate files of the top-ranked docked pose (receptor + ligand).

-

Generate Topology: Create topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF or SwissParam).[22][23] These files describe the bond lengths, angles, and charges.

-

Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvation: Fill the box with explicit water molecules (e.g., TIP3P).[24]

-

Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge, which is a requirement for many simulation algorithms.[23]

-

-

Minimization and Equilibration:

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes, especially with the newly added water molecules.[21]

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the complex.[21][24]

-

NPT Equilibration: Stabilize the pressure of the system while keeping the temperature constant (NPT ensemble). This ensures the correct density.[21][24] During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax first.[21]

-

-

Production MD Run:

-

Remove Restraints: Release the restraints on the complex.

-

Run Simulation: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds). This "production" phase generates the trajectory data for analysis.[21]

-

Key Metrics for Analysis

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD for both the protein and the ligand suggests the complex is stable.

-

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms over time. High RMSF values in the binding site can indicate instability.

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and receptor throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

Data Presentation: Summary of MD Simulation Metrics

| Metric | Receptor (Backbone) | Ligand (Heavy Atoms) | Interpretation |

| Avg. RMSD (Å) | 1.8 ± 0.3 | 1.1 ± 0.2 | Both protein and ligand are stable after initial equilibration. |

| Avg. RMSF (Å) | 1.2 ± 0.4 | 0.9 ± 0.3 | Low fluctuation of the ligand within the binding pocket. |

| Key H-Bonds | ASP155 (95% occupancy) | - | A persistent, stable hydrogen bond is identified. |

Table 2: Example summary of analysis from a 100 ns MD simulation of the 5-HT2A-ligand complex.

Section 6: Advanced Modeling: Pharmacophore and QSAR

Pharmacophore Hypothesis Generation

A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity.[25][26] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[26]

-

Structure-Based Pharmacophore: By analyzing the stable binding pose from docking and MD, one can define a pharmacophore model. This model can then be used as a 3D query to screen large virtual libraries for structurally diverse molecules that fit the key interaction points, potentially identifying novel scaffolds.[27][28]

Section 7: Model Validation and Trustworthiness

Every computational model is an approximation. Its trustworthiness must be established through validation.

-

Self-Validation (Docking): A primary validation technique is to "re-dock" the native co-crystallized ligand back into its receptor. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

-

Enrichment Studies: A robust validation involves seeding a library of known inactive molecules ("decoys") with a few known active compounds. A successful docking protocol should rank the known actives significantly higher than the decoys.

-

Experimental Correlation: Ultimately, the most crucial validation is experimental. In silico predictions of high binding affinity must be confirmed through in vitro binding assays (e.g., radioligand binding assays, surface plasmon resonance). A strong correlation between predicted and experimental binding affinities across a series of compounds builds confidence in the predictive power of the model.

Section 8: Conclusion and Future Directions

This guide has presented a rigorous, multi-step computational workflow to investigate the receptor binding profile of this compound. By systematically moving from broad target prediction to specific, dynamic interaction analysis, researchers can generate high-confidence, experimentally testable hypotheses about the molecule's biological function. This in silico approach serves as a foundational pillar in modern drug discovery, enabling a more efficient, informed, and resource-conscious path toward identifying and optimizing novel therapeutic agents. The insights gained from these models should guide subsequent experimental validation and medicinal chemistry efforts.

Section 9: References

-

GROMACS Protein Ligand Complex Simulations. (n.d.). GROMACS. Retrieved January 5, 2026, from --INVALID-LINK--

-

Slochower, D. R., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved January 5, 2026, from 21

-

Goswami, D. (2022, October 30). Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

-

GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved January 5, 2026, from 24

-

How do I perform energy minimization of ligands before docking? (2015, May 5). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

-

Pharmacophore modeling in drug design. (2025, February 6). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

-

This compound. (n.d.). Chem-Impex. Retrieved January 5, 2026, from --INVALID-LINK--

-

RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 5, 2026, from --INVALID-LINK--

-

3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

-

Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK. Retrieved January 5, 2026, from --INVALID-LINK--

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

-

Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved January 5, 2026, from --INVALID-LINK--

-

4-(Piperidin-1-ylmethyl)aniline | C12H18N2 | CID 846150. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

-

What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 5, 2026, from --INVALID-LINK--

-

How to Create a Protein PDBQT File for Docking. (n.d.). California Polytechnic State University. Retrieved January 5, 2026, from --INVALID-LINK--

-

in-silico-screening-of-ligand-databases-methods-and-applications.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from --INVALID-LINK--

-

Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved January 5, 2026, from --INVALID-LINK--

-